SR12 protein
Description
Categorization and Nomenclature Challenges
The primary challenge in categorizing SR12 proteins lies in the independent assignment of this identifier to functionally unrelated proteins in different biological kingdoms. In Dianthus caryophyllus, SR12 is classified as a senescence-related protein and a pollen allergen. vulcanchem.comontosight.ai Conversely, in Plasmodium falciparum, PfSR12 is categorized as a serpentine (B99607) receptor protein belonging to a family of four such receptors (SR1, SR10, SR12, and SR25) found in this parasite. vulcanchem.comnih.govbiorxiv.orgresearchgate.netasm.org This lack of a common structural or functional motif across all proteins named "SR12" necessitates organism-specific classification and underscores the ambiguities in nomenclature that can arise in biological research.
Significance of SR12 Protein Families in Diverse Organisms
The biological significance of SR12 proteins is intrinsically linked to their specific roles within their host organisms.
In Dianthus caryophyllus, the this compound plays a critical role in programmed petal senescence, the natural aging process of flowers. Its expression is significantly upregulated during this period, correlating with the increase of other senescence markers like DcCP1, DcbGal, and DcGST1. vulcanchem.com The expression patterns of SR12 can vary significantly between carnation cultivars, with lower expression observed in long-life cultivars, suggesting a direct link to flower longevity. vulcanchem.com Furthermore, SR12 in carnations is recognized as a pollen allergen, capable of triggering immune responses in sensitive individuals. ontosight.ai
In Plasmodium falciparum, PfSR12 is significant as a serpentine receptor with a GPCR-like membrane topology, featuring seven transmembrane domains. vulcanchem.comnih.govmesamalaria.org It is considered a putative purinergic receptor, responding to extracellular nucleotides such as ATP and ADP, and is implicated in intracellular signaling cascades crucial for parasite growth and development. vulcanchem.comnih.govbiorxiv.org Research suggests PfSR12 could be a promising target for the development of new antimalarial drugs due to its role in parasite biology and its interaction with purinergic receptor ligands, including the active metabolite of Prasugrel, R138727. vulcanchem.comnih.govbiorxiv.org PfSR12 is expressed predominantly during the late trophozoite to schizont stages of the parasite's intraerythrocytic cycle. mesamalaria.orgbiorxiv.org
Methodological Approaches for this compound Investigation
Investigating the diverse SR12 proteins requires a range of methodological approaches tailored to their specific biological contexts.
For SR12 in Dianthus caryophyllus, research has involved characterizing the encoding gene, analyzing transcript levels during senescence using expression studies, and studying its interaction with ethylene (B1197577), a key plant hormone involved in aging. vulcanchem.com Genetic analysis has revealed different variants of the gene, such as SR12-A and SR12-B, and structural analysis has been performed to understand its unique features in floral tissues. vulcanchem.com Studies on its allergenic properties likely involve immunological assays and analysis of its stability. ontosight.ai
Research into PfSR12 in Plasmodium falciparum has employed bioinformatics to identify its structural features, including a P-loop domain and potential ATP binding sites, supporting its prediction as a purinergic receptor. nih.govbiorxiv.orgresearchgate.net Biophysical binding studies, such as thermal shift assays, have been used to confirm interactions with purinergic receptor ligands like ATP and Prasugrel's metabolite R138727. vulcanchem.comnih.govbiorxiv.org Heterologous expression systems in mammalian cells (e.g., HEK293) coupled with techniques like BRET-based biosensors have been utilized to study PfSR12's signal transduction mechanisms. nih.govmesamalaria.org Immunofluorescence assays have helped determine its intracellular localization within the parasite. vulcanchem.com Growth inhibition assays are employed to evaluate the effect of potential inhibitors targeting PfSR12 on parasite development. biorxiv.org Proteomic approaches can also be used to identify components interacting with GPCRs like PfSR12. nyu.edu
Table 1: Characteristics of SR12 Proteins in Different Organisms
| Organism | Protein Name | Primary Function(s) | Key Structural Features | Relevant Research Findings |
| Dianthus caryophyllus | SR12 | Programmed petal senescence, Pollen allergen | Encoded by a gene with variants (SR12-A, SR12-B), ~82.8 kDa | Upregulated during senescence; expression correlates with flower longevity; triggers allergic reactions. vulcanchem.comontosight.ai |
| Plasmodium falciparum | PfSR12 | Putative purinergic receptor, involved in parasite growth | Serpentine receptor (7 transmembrane domains), GPCR-like | Binds ATP and purinergic receptor antagonists; potential antimalarial drug target; expressed in late intraerythrocytic stages. vulcanchem.commesamalaria.orgnih.govbiorxiv.org |
Properties
CAS No. |
139735-73-2 |
|---|---|
Molecular Formula |
C16H34O |
Origin of Product |
United States |
Sr12 Protein in Dianthus Caryophyllus Carnation
Genetic and Transcriptional Landscape
The genetic and transcriptional characteristics of the SR12 gene in carnation provide crucial insights into its regulation and function during flower senescence.
Genomic Organization and Gene Structure Analysis
Genetic analysis has revealed the presence of at least two variants of the SR12 gene, designated SR12-A and SR12-B. massbank.euethersolvent.com Structural analysis of the SR12-B variant has shown that it contains the complete transcription unit. massbank.euethersolvent.com The gene structure of SR12-B is complex, being distributed across 17 exons interrupted by 16 introns. massbank.euethersolvent.com This intricate exonic and intronic arrangement suggests potentially complex regulatory mechanisms governing SR12 expression.
Transcript Variants and Homology Assessment (e.g., SR12-A and SR12-B)
Two main transcript variants, SR12-A and SR12-B, have been identified for the SR12 gene in carnation. massbank.euethersolvent.com SR12-A exhibits high homology with SR12-B, but it is distinguished by the presence of several nucleotide substitutions and a substantial 489 bp deletion located in the 5' flanking DNA sequence. massbank.euethersolvent.com While SR12 shows sequence similarity to β-galactosidases conicet.gov.arepa.gov, structural analysis at both DNA and protein levels has indicated no significant homology with other known genes, leading to the suggestion that SR12 may represent a novel protein class with specialized functions within floral tissues. massbank.euethersolvent.com
Transcriptional Regulation and Promoter Element Characterization
The expression of the SR12 gene is subject to rigorous transcriptional regulation, particularly in response to ethylene (B1197577), a key plant hormone involved in senescence. The gene is transcriptionally activated by ethylene specifically in senescing carnation flowers. massbank.euethersolvent.com Detailed analysis of the SR12-B gene has pinpointed specific regulatory regions within its promoter that mediate this hormone-regulated expression. massbank.euethersolvent.com
A key regulatory motif identified within the promoter region of the SR12-B gene is the Ethylene-Responsive Element (ERE). massbank.euethersolvent.comwikipedia.org This element is crucial for mediating the transcriptional activation of SR12 in response to ethylene. massbank.euethersolvent.comwikipedia.org Studies involving DNase I footprinting have further delineated a protected region within the ERE, specifically between positions -510 and -488, indicating the binding site for regulatory proteins. massbank.euethersolvent.comnih.gov A 126-bp region within the ERE has been shown to be particularly important for this ethylene-regulated expression. massbank.euethersolvent.comnih.gov
Research has identified upstream DNA-binding factors that interact specifically with regulatory regions of the SR12-B gene. Nuclear proteins extracted from carnation petals have been shown to interact with the 126-bp region within the ERE. massbank.euethersolvent.comnih.gov This DNA-binding activity is detected in nuclear extracts from both presenescent and senescing petals, suggesting the presence of these factors throughout different developmental stages, although their activity or interaction with the promoter may be modulated during senescence. massbank.euethersolvent.comnih.gov Specific DNA-binding factors interact with two upstream fragments of SR12-B, located between positions -149 to -337 and -688 to -1055. ethersolvent.comnih.gov These two fragments appear to compete for binding to the same factor. ethersolvent.comnih.gov The sequences within these upstream DNA fragments exhibit homology with promoter sequences found in other genes regulated by ethylene, highlighting conserved regulatory mechanisms. ethersolvent.comnih.gov Transcription factors such as EIN3-like (EIL) proteins, which are known to bind to EREs, are considered potential regulators of SR12 expression. wikipedia.orgfishersci.se Specifically, DcEIL3 is suggested to play an essential role in flower senescence through the regulation of senescence-related genes like SR12 and its expression is upregulated during senescence. conicet.gov.arwikipedia.orgfishersci.se Other transcription factors, including MYB-like, MYC, MADS-box, and zinc finger proteins, also show increased transcript abundance during senescence and may be part of a coordinated regulatory network controlling ethylene-responsive genes. conicet.gov.arherts.ac.ukherts.ac.uk
Functional Characterization in Plant Senescence
The SR12 protein plays a significant and critical role in the process of programmed senescence in carnation petals. It is classified as a senescence-related (SR) gene, and its expression levels are markedly upregulated as the flower naturally ages. massbank.euethersolvent.comconicet.gov.arepa.gov This increase in SR12 transcript abundance occurs concurrently with the accumulation of transcripts from other known senescence markers, such as DcCP1 (a cysteine proteinase), DcbGal (a β-galactosidase), and DcGST1 (a glutathione (B108866) S-transferase). massbank.euethersolvent.com
The functional significance of SR12 in senescence is further underscored by the observed differences in its expression patterns across various carnation cultivars exhibiting different flower longevities. massbank.euethersolvent.comfishersci.sewikipedia.org In cultivars known for their long vase life, such as 'Polaris', the expression of SR12 remains very low throughout the flower's lifespan, which correlates with their extended longevity. massbank.euethersolvent.comfishersci.sewikipedia.org Conversely, in standard cultivars like 'Ariel', SR12 expression increases significantly as senescence progresses. massbank.euethersolvent.comfishersci.se This inverse correlation between SR12 expression and flower longevity strongly supports its involvement in the senescence program.
While initially identified based on its association with senescence, the functional role of SR12 is suggested to be that of a β-galactosidase. conicet.gov.arepa.gov β-galactosidases are enzymes known to be involved in the modification and remodeling of cell walls, particularly through the hydrolysis of terminal β-D-galactosyl residues from polysaccharides. nih.govnih.gov Petal senescence is known to involve the degradation of cell wall polysaccharides wikipedia.org, and β-galactosidase activity has been observed to increase during this process in some flowers. nih.govwikipedia.org This enzymatic activity could contribute to the structural changes and breakdown of petal tissue characteristic of senescence.
Research findings highlight the responsiveness of SR12 expression to external factors and internal signals that influence senescence. Ethylene treatment directly induces the accumulation of SR12 transcripts. ethersolvent.comfishersci.se Conversely, treatments that delay senescence, such as the application of silver thiosulfate (B1220275) (STS), an ethylene action inhibitor, or sucrose, which can repress ethylene signaling, also prevent or delay the upregulation of SR12 expression. conicet.gov.arherts.ac.uk This reinforces the position of SR12 as a downstream component of the ethylene-mediated senescence pathway in carnation petals.
Interactive Data Table: SR12 Expression in Carnation Cultivars
| Carnation Cultivar | Flower Longevity | SR12 Expression during Senescence | Correlating Observation |
| 'Ariel' (Standard) | Normal | Markedly Increases | Typical senescence symptoms |
| 'Polaris' (Long-life) | Extended | Remains Very Low | Extended vase life |
Note: The data presented in this table is a qualitative summary based on research findings describing differential SR12 expression in cultivars with varying longevities. massbank.euethersolvent.comfishersci.sewikipedia.org
Data from microarray studies further supports the role of SR12 as an ethylene-responsive, senescence-associated gene. Analysis of gene expression profiles during carnation petal senescence showed that SR12 transcripts increased significantly as senescence progressed. conicet.gov.ar This upregulation was largely prevented by treatment with STS or sucrose, indicating that its expression is dependent on ethylene signaling and can be influenced by sugar levels. conicet.gov.arherts.ac.uk
Role in Programmed Cell Death Pathways
Programmed cell death (PCD) is an integral process in the senescence of carnation petals cabidigitallibrary.org. The this compound plays a critical role in the programmed senescence of carnation petals vulcanchem.com. While the search results indicate a strong association between SR12 expression and senescence, a process involving PCD, the precise mechanisms by which SR12 directly participates in the biochemical pathways of PCD were not explicitly detailed in the provided snippets. However, its upregulation during senescence, a process that involves extensive cellular breakdown, suggests its involvement in the cellular dismantling characteristic of PCD researchgate.net.
Upregulation Dynamics during Senescence
SR12 is classified as a senescence-related (SR) gene, and its expression is significantly upregulated during the natural aging process of carnation flowers vulcanchem.com. This increase in SR12 transcript levels occurs concurrently with the rise of other senescence markers during petal senescence in various carnation cultivars vulcanchem.com. A defining characteristic of SR12 in carnation is its responsiveness to ethylene vulcanchem.com. The gene is transcriptionally activated by ethylene specifically in senescing flowers vulcanchem.com. Detailed analysis of the SR12-B gene variant has identified an ethylene-responsive element (ERE) in its promoter region, which mediates this hormone-regulated expression vulcanchem.com. Nuclear proteins from carnation petals interact with a specific region within the ERE, and this DNA-binding activity is present in extracts from both presenescent and senescing carnation petals vulcanchem.com. Treatment with silver thiosulphate (STS), which blocks the ethylene receptor and prevents normal senescence symptoms, also prevents the upregulation of many senescence-associated genes, including SR12 researchgate.netoup.com. Sucrose treatment similarly delays visible senescence and has an effect on gene expression very similar to that of STS, suggesting that soluble sugars may act as a repressor of ethylene signal transduction researchgate.netoup.com.
Molecular Markers Associated with SR12 Expression in Senescence
The upregulation of SR12 transcript levels during carnation petal senescence occurs alongside the increase of other established senescence markers vulcanchem.com. These include transcripts of genes encoding enzymes such as cysteine protease, glutathione S-transferase (SR8), S-adenosylmethionine (SAM) synthase, a putative β-glucosidase (SR5), and β-galactosidase oup.comoup.comannualreviews.orgfrontiersin.org. Specifically, expression studies have demonstrated that SR12 transcript levels increase concurrently with markers such as DcCP1, DcbGal (beta-galactosidase), and DcGST1 (glutathione S-transferase) during petal senescence in various carnation cultivars vulcanchem.comfrontiersin.org. Microarray studies have also revealed that numerous genes are upregulated during carnation petal senescence, and many of these are putatively involved in the degradation of lipids, proteins, nucleic acids, and cell wall components researchgate.net. The expression of most of these senescence-associated genes, including SR12, is regulated by endogenous ethylene researchgate.net.
Comparative Expression Analysis Across Cultivars with Varying Longevity
SR12 expression patterns show significant variation among carnation cultivars exhibiting different flower longevity characteristics vulcanchem.com. In long-life carnation cultivars, such as 'Polaris', the expression of SR12 remains very low throughout the flower's lifespan, which correlates with an extended vase life vulcanchem.comjst.go.jp. This is in contrast to standard cultivars, such as 'Ariel', where SR12 expression increases markedly during senescence vulcanchem.comjst.go.jp. This differential expression pattern suggests a link between the regulation of SR12 expression and the genetic factors influencing flower longevity in carnations vulcanchem.comjst.go.jp.
Immunological Perspectives
Characterization as a Pollen Allergen
The this compound is characterized as a pollen allergen found in Dianthus caryophyllus ontosight.ai. It is known to cause allergic reactions in sensitive individuals ontosight.ai. While carnations are generally considered to be low on the allergenic scale compared to some other flowers, they can still cause reactions in susceptible individuals azallergy.com. The allergenic potential of the this compound is attributed, in part, to its stability and resistance to heat and proteolysis, which allows it to maintain its allergenic properties ontosight.ai. Studies investigating occupational allergy caused by carnations have identified IgE-binding fractions that could represent the major allergens, with some findings indicating major IgE-binding fractions around 34 and 35 kDa nih.gov.
Biological Mechanisms of Allergenic Activity
The this compound, as a pollen allergen, triggers an immune response in susceptible individuals ontosight.ai. This response is IgE-mediated nih.gov. When inhaled, the protein can lead to symptoms such as sneezing, runny or stuffy nose, itchy or watery eyes, and skin rashes azallergy.com. The stability and resistance to degradation of the this compound contribute to its ability to elicit an immune response ontosight.ai. While the specific biological mechanisms at a molecular level detailing how SR12 interacts with the human immune system to trigger the allergic cascade were not extensively described in the provided search results, its characterization as an IgE-binding protein indicates its ability to bind to IgE antibodies on mast cells and basophils, leading to the release of inflammatory mediators responsible for allergic symptoms.
Stability and Resistance in Biological Contexts
The this compound in Dianthus caryophyllus, commonly known as carnation, is primarily recognized within the plant's biological context for its significant role in programmed petal senescence. This process, a form of controlled cell death, is a key aspect of flower development and is notably influenced by the plant hormone ethylene. Research has established SR12 as a senescence-related (SR) gene product whose expression is markedly upregulated during the natural aging process of carnation petals nih.govresearchgate.netbiorxiv.org.
The induction of SR12 expression by ethylene is a critical factor in understanding its behavior and "resistance" within the biological system of the carnation flower. Studies have shown that the SR12 gene is transcriptionally activated by ethylene specifically in senescing flowers, indicating a direct link between the protein's presence and the progression of senescence researchgate.netbiorxiv.org. This ethylene responsiveness is mediated by ethylene responsive elements (EREs) found in the promoter region of the SR12 gene biorxiv.org. The accumulation of SR12 transcript levels coincides with the increase of other senescence markers during petal senescence in various carnation cultivars nih.gov.
The stability and "resistance" of the biological process in which SR12 is involved can be modulated by external factors. For instance, treatments that enhance the longevity of cut carnation flowers, effectively increasing their resistance to senescence, have been shown to influence SR12 expression. Sucrose treatment, known to delay visible senescence and maintain soluble sugar levels in petals, strongly delays the senescence-associated changes in gene expression, including that of SR12 uniprot.orgjst.go.jp. This suggests that soluble sugars may act as repressors of ethylene signaling, thereby indirectly affecting the accumulation of SR12 transcripts and the progression of senescence uniprot.org. Similarly, research investigating the use of hydrogen sulfide (B99878) (H₂S) to prolong the vase life of cut carnations has observed effects on senescence-associated genes, including the transcript for beta-galactosidase (identified as SR12), which is typically increased during senescence ogtr.gov.au. Treatments that delay senescence tend to counteract the upregulation of such genes.
While the primary biological role of SR12 within the carnation petal relates to senescence, it is also noteworthy that the this compound, as a pollen allergen, has demonstrated stability and resistance to heat and proteolysis in studies related to its allergenic properties nih.gov. This inherent molecular stability allows it to retain its allergenic characteristics even after exposure to environmental factors outside the plant nih.gov. However, within the context of the carnation petal's programmed senescence, the "resistance" associated with SR12 is more accurately described by the plant's ability to regulate its expression in response to developmental cues and environmental stimuli like ethylene and sugars, influencing the timing and progression of petal death.
Research findings highlight the dynamic regulation of SR12 expression during carnation petal senescence. For example, studies comparing different carnation cultivars have shown variations in SR12 expression patterns correlating with flower longevity characteristics. In long-life cultivars, SR12 expression may remain low throughout the flower's lifespan compared to standard cultivars where it increases markedly during senescence nih.gov. This differential expression underscores the protein's involvement in the genetic mechanisms controlling flower aging and suggests that the regulation of SR12 contributes to the plant's inherent "resistance" or susceptibility to rapid senescence.
Pfsr12: Serpentine Receptor 12 in Plasmodium Falciparum
Structural and Topological Analysis
Plasmodium falciparum Serpentine (B99607) Receptor 12 (PfSR12) is classified as a putative G-Protein Coupled Receptor (GPCR)-like protein. nih.gov It is one of four serpentine receptors identified in the P. falciparum genome, alongside PfSR1, PfSR10, and PfSR25, all of which exhibit a membrane topology similar to GPCRs. nih.govresearchgate.net These receptors are characterized by their serpentine, or winding, path through the cell membrane. researchgate.net The classification of PfSR12 as a GPCR-like protein is based on its predicted structure and its demonstrated ability to influence GPCR signaling pathways in heterologous expression systems. nih.govbiorxiv.org While its endogenous function is still under investigation, studies have suggested it may act as a putative purinergic receptor, a class of GPCRs that binds to purine (B94841) nucleotides like ATP. biorxiv.org
A defining characteristic of PfSR12 and other serpentine receptors is their multi-transmembrane domain architecture. nih.gov Bioinformatic analyses using multiple prediction programs have consistently shown that PfSR12 possesses seven transmembrane (7-TM) helices. nih.gov This 7-TM topology is the canonical structure for the vast superfamily of GPCRs. researchgate.netnih.gov This architecture positions the N-terminus of the protein on the extracellular side of the membrane and the C-terminal tail within the cytoplasm, a typical orientation for GPCRs that allows them to detect external signals and activate internal signaling cascades. nih.gov
The N-terminal region of PfSR12 is located extracellularly, a position consistent with a role in ligand binding or interaction with the host environment. nih.gov A key feature of this region is the presence of a predicted cleavable N-terminal signal peptide. nih.gov A signal peptide is a short amino acid sequence that directs the protein into the secretory pathway for insertion into the cell membrane. mdpi.com Its presence in PfSR12 supports the predicted membrane topology and its function as a surface receptor. nih.gov
While PfSR12 has homologs in other Plasmodium species, the amino acid sequence is quite divergent among them. researchgate.netnih.gov For instance, the highest similarity found is 62% with the corresponding receptor in P. chabaudi, a rodent malaria parasite. nih.gov
Interestingly, PfSR12 shows significant structural homology with certain mammalian receptors. nih.govnih.gov Bioinformatic analysis predicts a 30% homology with the human G-protein coupled receptor 180 (GPR180), also known as the intimal thickness-related receptor, which is associated with vascular restenosis. nih.govbiorxiv.org The similarity is notable in both the transmembrane regions and parts of the N-terminal sequence. nih.gov Additionally, functional studies in mammalian cell lines have shown that PfSR12 can potentiate signaling through endogenous protease-activated receptors (PARs), another class of mammalian GPCRs. nih.govbiorxiv.org However, evidence suggests PfSR12 may function as a chaperone that increases the surface expression of these mammalian GPCRs rather than being a direct PAR homolog itself. biorxiv.orgbiorxiv.org
Table 1: Summary of PfSR12 Structural and Topological Features
| Feature | Description | Source(s) |
|---|---|---|
| Protein Class | Serpentine Receptor, GPCR-like | nih.govresearchgate.net |
| Transmembrane Domains | 7 predicted helices (7-TM) | nih.gov |
| N-Terminal Region | Extracellular, contains a predicted signal peptide | nih.gov |
| Homology (Interspecies) | Divergent among Plasmodium species | researchgate.netnih.gov |
| Homology (Mammalian) | 30% homology with human GPR180; functional association with Protease-Activated Receptors (PARs) | nih.govbiorxiv.org |
Cellular Expression and Subcellular Localization
PfSR12 is expressed during the intraerythrocytic developmental cycle (IDC) of P. falciparum, the stage responsible for the clinical manifestations of malaria. nih.govbiorxiv.org Analysis of its expression profile reveals a distinct temporal regulation. While the protein can be detected in the parasite throughout the IDC, its expression levels are significantly higher during the later stages of development. nih.gov Specifically, PfSR12 expression peaks in late trophozoites and is most predominant in the schizont stage, just before the parasite bursts from the host red blood cell to release new merozoites. nih.govbiorxiv.org This stage-specific expression pattern suggests a potential role for PfSR12 in processes critical to parasite maturation, replication, or egress. nih.gov Western blot analysis has confirmed the expression of the full-length PfSR12 protein (approximately 56 kDa) in these intraerythrocytic stages. biorxiv.org
Table 2: Expression Profile of PfSR12 During the Intraerythrocytic Development Cycle (IDC)
| Parasite Stage | Expression Level | Method of Detection | Source(s) |
|---|---|---|---|
| Ring | Low / Present | Real-Time PCR, Western Blot | nih.govbiorxiv.org |
| Trophozoite | Increasing, peaks in late stage | Real-Time PCR, Western Blot | nih.govbiorxiv.org |
| Schizont | High / Predominant | Real-Time PCR, Western Blot | nih.govbiorxiv.org |
Intracellular Localization within Vesicular Structures
Immunofluorescence assays have been employed to determine the location of PfSR12 within the parasite. nih.govbiorxiv.org While detailed characterization of its association with specific vesicular structures is still emerging, studies have shown that related serpentine receptors in P. falciparum colocalize with markers for the endoplasmic reticulum and are present in vesicular structures during the parasite's intraerythrocytic stages. Research using brefeldin A, an inhibitor of protein transport via the ER-Golgi pathway, suggests that PfSR12's transport to the erythrocyte membrane is dependent on this classical secretory pathway.
Membrane Association and Dynamics
PfSR12 is structurally defined as a membrane-associated protein, possessing a predicted signal peptide and seven transmembrane domains that anchor it within cellular membranes. nih.gov This 7TM structure is the hallmark of serpentine receptors and GPCRs, positioning parts of the protein both inside and outside the parasite's membrane to detect external signals and initiate an internal response. researchgate.net Its expression is predominantly observed in the late intraerythrocytic stages of the parasite's lifecycle, specifically in the late trophozoite and schizont stages. nih.gov Interestingly, some studies have noted a dynamic localization pattern, where the protein is found on the host erythrocyte membrane in early stages but is restricted to the parasite itself in later stages.
Receptor Function and Ligand Interactions
Identification as a Putative Purinergic Receptor
PfSR12 has been identified as a putative purinergic receptor, a class of receptors that respond to purines like ATP and ADP. nih.govresearchgate.net This hypothesis was initially driven by in silico and bioinformatics analyses that discovered a consensus nucleotide-binding sequence, known as a P-loop motif, within the Pfthis compound structure. nih.gov Such motifs are characteristic binding pockets for nucleotides like ATP. nih.gov Subsequent experimental studies have confirmed this classification, demonstrating that PfSR12 specifically binds to ATP and to known inhibitors of purinergic receptors, solidifying its role as a functional purinergic receptor in the malaria parasite. researchgate.netbiorxiv.org
ATP Binding and Interaction Profile
The interaction between PfSR12 and ATP has been characterized through both computational and experimental methods. nih.gov In silico docking studies identified four key amino acid residues within the P-loop of PfSR12 that are critical for interacting with ATP. nih.gov
Table 1: Key ATP-Interacting Residues in PfSR12
| Residue | Position |
|---|---|
| Asparagine (Asn) | 149 |
| Lysine (Lys) | 150 |
| Asparagine (Asn) | 151 |
| Glycine (Gly) | 152 |
Experimental validation through ATP affinity assays confirmed that recombinant Pfthis compound specifically binds to ATP. biorxiv.org Competition assays further revealed that this binding is specific, as free ATP was more effective at competing for the binding site than ADP was. biorxiv.org
Binding to Purinergic Receptor Antagonists
PfSR12's function as a purinergic receptor makes it a potential target for therapeutic intervention. nih.gov Research has shown that it binds to several known purinergic receptor antagonists. Docking studies indicated that antagonists such as Prasugrel, Suramin, and R138727 (the active metabolite of Prasugrel) can bind to PfSR12 in a thermodynamically favorable manner. biorxiv.org Biophysical analyses have confirmed a strong binding interaction between PfSR12 and R138727, even stronger than that of the parent compound Prasugrel. nih.gov Furthermore, the binding of PfSR12 to ATP-coated beads was shown to decrease in a dose-dependent manner in the presence of Prasugrel, confirming that this antagonist competes with ATP for binding to the receptor. biorxiv.org
Table 2: Investigated Purinergic Receptor Antagonists for PfSR12
| Antagonist | Type | Binding Evidence |
|---|---|---|
| Prasugrel | FDA-approved P2Y-type antagonist | In silico docking and competitive binding assays biorxiv.org |
| R138727 | Active metabolite of Prasugrel | In silico docking and strong biophysical binding nih.govbiorxiv.org |
| Suramin | Purinergic inhibitor | In silico docking studies biorxiv.org |
Intracellular Signaling Cascades
Studies using heterologous expression systems (such as HEK293 cells) have provided insight into the signaling pathways potentially activated by PfSR12. biorxiv.orgresearchgate.net When these cells expressed PfSR12, stimulation with thrombin led to a cascade of intracellular events, including a rise in cytosolic Ca2+, the formation of diacylglycerol (DAG), and the activation of protein kinase C (PKC). biorxiv.orgresearchgate.net This specific combination of second messengers is characteristic of a Gq/PLC/IP3 signaling pathway. biorxiv.org The involvement of the Gq/11 family of G-proteins was confirmed using specific inhibitors and Gq/11 knockout cells. biorxiv.orgresearchgate.net
However, the signaling role of PfSR12 appears to be complex. Further investigation revealed that PfSR12 may not be a direct receptor for thrombin itself but instead may function as a chaperone-like protein. biorxiv.org In this role, PfSR12 appears to increase the surface expression of other endogenous mammalian GPCRs, such as protease-activated receptors (PAR) and muscarinic receptors, thereby enhancing the cell's responsiveness to various hormones. biorxiv.org In contrast, PfSR12 does not seem to engage with signaling pathways that lead to the production of cyclic AMP (cAMP), suggesting it does not couple with Gs or Gi family proteins. biorxiv.org
Modulation of Cytosolic Calcium Concentrations
The Plasmodium falciparum Serpentine Receptor 12 (PfSR12), a G-protein coupled receptor (GPCR)-like protein, plays a significant role in modulating intracellular signaling pathways within the host cell. biorxiv.org Studies utilizing HEK293 cells transfected with PfSR12 have demonstrated that stimulation with thrombin can lead to the mobilization of cytosolic calcium. biorxiv.org This observed increase in calcium levels is a key indicator of the receptor's activity and its ability to initiate downstream signaling events. The fluctuation of intracellular calcium concentrations is crucial for various cellular processes, and PfSR12's ability to influence this highlights its potential importance in the parasite's interaction with its host. researchgate.netnih.gov The release of calcium is often a result of upstream signaling cascades, which in the context of PfSR12, appears to be linked to the activation of the Phospholipase C (PLC) pathway. biorxiv.org The mobilization of calcium from intracellular stores is a central event in generating physiological responses within cells. nih.gov
Key research findings have indicated that the activation of PfSR12 can trigger the release of calcium from the endoplasmic reticulum, a major intracellular calcium store. geeksforgeeks.org This process is fundamental to many signal transduction pathways that regulate a wide array of cellular functions, from growth and metabolism to intercellular communication. geeksforgeeks.org The ability of PfSR12 to modulate cytosolic calcium concentrations suggests its involvement in critical aspects of the parasite's lifecycle and its interaction with the host environment. frontiersin.org
Diacylglycerol (DAG) Formation and Protein Kinase C (PKC) Activation
Concurrent with the mobilization of cytosolic calcium, the activation of PfSR12 also leads to the formation of diacylglycerol (DAG) and the subsequent activation of Protein Kinase C (PKC). biorxiv.org DAG and PKC are critical components of cellular signaling, and their activation is a hallmark of Gq protein-coupled receptor signaling. nih.govyoutube.com Experiments using Bioluminescence Resonance Energy Transfer (BRET)-based biosensors have confirmed that thrombin stimulation of PfSR12-transfected cells results in both DAG formation and PKC activation. biorxiv.org
This chaperone-like effect of PfSR12 is not exclusive to thrombin receptors; its expression also enhances the muscarinic type 3 receptor (M3R)-mediated DAG and PKC responses. biorxiv.org This suggests a broader role for PfSR12 in augmenting the signaling of various GPCRs, leading to increased cellular responsiveness to a range of hormones. The activation of PKC by DAG is a crucial step in many signaling cascades, leading to the phosphorylation of numerous downstream proteins and thereby initiating a variety of cellular responses, including cell division control. youtube.com The generation of DAG from phosphoinositide hydrolysis, rather than phosphatidylcholine breakdown, has been shown to be associated with PKC activation. nih.gov
Gq/PLC/IP3 Signaling Pathway Involvement
The observed modulation of cytosolic calcium and the formation of DAG strongly point to the involvement of the Gq/PLC/IP3 signaling pathway in PfSR12-mediated signal transduction. biorxiv.orgjax.org This pathway is a fundamental mechanism for transmitting signals within a cell. geeksforgeeks.org The process begins when an extracellular ligand binds to and activates a G protein-coupled receptor, which in turn activates a Gq protein. geeksforgeeks.org This activated Gq protein then stimulates Phospholipase C (PLC). nih.gov
PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). geeksforgeeks.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. geeksforgeeks.orgfrontiersin.org Simultaneously, DAG remains in the plasma membrane where it activates Protein Kinase C (PKC). geeksforgeeks.org Studies using knockout cells for the Gq/11 family of proteins have shown that in the absence of these proteins, no significant PKC activation or DAG formation is observed following PfSR12 stimulation, confirming the critical role of this pathway. biorxiv.org
Table 1: Key Components of the PfSR12-Mediated Gq/PLC/IP3 Signaling Pathway
| Component | Function |
|---|---|
| PfSR12 | A serpentine receptor that acts as a GPCR-like protein, initiating the signaling cascade. |
| Gq/11 protein | A heterotrimeric G protein that is activated upon PfSR12 stimulation. |
| Phospholipase C (PLC) | An enzyme that is activated by the Gq/11 protein and cleaves PIP2. |
| Inositol 1,4,5-trisphosphate (IP3) | A second messenger that binds to receptors on the endoplasmic reticulum, causing calcium release. |
| Diacylglycerol (DAG) | A second messenger that remains in the plasma membrane and activates Protein Kinase C. |
| Protein Kinase C (PKC) | An enzyme that is activated by DAG and phosphorylates downstream target proteins. |
| Cytosolic Calcium (Ca2+) | A second messenger whose concentration is increased following IP3-mediated release from the endoplasmic reticulum. |
Mechanisms of Signal Transduction
The signal transduction mechanism of PfSR12 involves its function as a GPCR-like protein that can act as a chaperone, enhancing the surface expression of other mammalian GPCRs. biorxiv.org This leads to an increased responsiveness of the host cell to various hormones. The primary pathway initiated by PfSR12 is the Gq/11-PLC-IP3 cascade. biorxiv.org
Upon activation, likely by a ligand such as thrombin or through its interaction with other receptors, PfSR12 facilitates the activation of the Gq/11 protein. biorxiv.org This, in turn, activates PLC, leading to the production of IP3 and DAG. biorxiv.orggeeksforgeeks.org The subsequent increase in intracellular calcium and activation of PKC orchestrate a range of cellular responses. biorxiv.org It is proposed that the parasite may leverage this signal transduction machinery during infection to remodel the erythrocyte cytoskeleton, which could aid in processes like parasite egress or host cell lysis. biorxiv.org The characterization of these signal transduction mechanisms is a crucial step toward understanding the host-parasite interaction and identifying potential new targets for antimalarial drugs.
Role in Parasite Biology and Pathogenesis Models
Impact on Parasite Growth and Development
PfSR12 is expressed during the late intraerythrocytic stages of the Plasmodium falciparum life cycle, specifically from the late trophozoite to the schizont stages. nih.gov This expression pattern coincides with a critical period of parasite growth and multiplication within the red blood cell. researchgate.net The inhibition of purinergic signaling, in which PfSR12 is implicated as a putative purinergic receptor, has been shown to block the growth and development of the parasite. nih.govbiorxiv.org
Table 2: Effect of Purinergic Signaling Inhibition on P. falciparum Growth
| Inhibitor Type | Effect on Parasite | Stage of Arrest | Implication for PfSR12 |
|---|---|---|---|
| Purinergic Receptor Antagonist | Growth inhibition | Schizont stage | Suggests PfSR12 is a key component of a vital signaling pathway for parasite development. |
Regulation of Intraerythrocytic Cycle Progression
The intraerythrocytic developmental cycle (IDC) of P. falciparum is a highly regulated process that involves progression through distinct morphological stages: ring, trophozoite, and schizont. mdpi.comresearchgate.net The expression of PfSR12 in the late trophozoite and schizont stages suggests its role in regulating the latter half of this cycle. nih.gov The arrest of parasite development at the schizont stage by inhibitors of purinergic signaling further supports this notion. biorxiv.org
The successful progression through the IDC is essential for the parasite's survival and propagation, culminating in the rupture of the infected erythrocyte and the release of new merozoites to infect more red blood cells. researchgate.net The signaling cascades initiated by PfSR12, including the modulation of intracellular calcium and the activation of PKC, are likely involved in controlling the complex cellular events that occur during schizogony, such as nuclear division and daughter cell formation. biorxiv.orgresearchgate.net By influencing these critical processes, PfSR12 plays a regulatory role in ensuring the timely and efficient progression of the intraerythrocytic cycle. nih.gov The identification of the regulatory elements that control the expression of genes active during different phases of the cycle is an area of ongoing research. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 2-aminoethyl diphenylborinate | |
| Acetylcholine | |
| Adenosine | |
| Artemisinin | |
| ATP | |
| BIM46187 | |
| Bradykinin | |
| Calcium | |
| Chloroquine | |
| Cripowellin B | |
| Diacylglycerol (DAG) | |
| Forskolin | |
| Inositol 1,4,5-trisphosphate (IP3) | |
| Melatonin | |
| Menaquinone | |
| Nifedipine | |
| Phorbol 12-myristate 13-acetate (PMA) | |
| Phosphatidylcholine | |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | |
| Prasugrel | |
| R138727 | |
| Ro 48-8071 | |
| Ryanodine | |
| Suramin | |
| Thapsigargin | |
| Thrombin |
Influence on Parasite Cell Cycle and Gene Expression
While direct experimental evidence detailing the specific influence of PfSR12 on the Plasmodium falciparum cell cycle and gene expression is still emerging, several lines of indirect evidence suggest its involvement in these critical parasitic processes. The expression of PfSR12 is developmentally regulated during the intraerythrocytic cycle, with transcription and translation predominantly occurring in the later trophozoite and schizont stages. nih.gov This temporal expression pattern coincides with a period of intense metabolic activity, DNA replication, and preparation for schizogony, the asexual replication process of the parasite.
Studies have shown that all four identified serpentine receptors in P. falciparum, including PfSR12, are expressed during the blood stages. nih.gov However, PfSR12 shows higher expression in the late intraerythrocytic stages. nih.gov This stage-specific expression suggests a potential role for PfSR12 in the signaling cascades that regulate parasite development and multiplication.
Further supporting this hypothesis, pharmacological inhibition of PfSR12 has been demonstrated to impede parasite growth. nih.gov Treatment of P. falciparum cultures with the P2Y purinergic receptor antagonist, Prasugrel, and its active metabolite R138727, which shows strong binding to PfSR12, resulted in significant growth inhibition. nih.gov Notably, the inhibitory effect of Prasugrel was most pronounced during the late erythrocyte stages, which aligns with the peak expression of PfSR12. nih.gov This indicates that the signaling mediated by PfSR12 is crucial for the survival and development of the parasite during these replicative stages. nih.gov
G-protein coupled receptor (GPCR) signaling in Plasmodium is known to be involved in key cellular processes, including the regulation of cytosolic calcium levels, which is a critical second messenger in the parasite's cell cycle. biorxiv.orgnih.gov Although the direct downstream signaling pathway of PfSR12 within the parasite is yet to be fully elucidated, its structural similarity to GPCRs and its importance in the late stages of the erythrocytic cycle suggest that it may play a role in modulating the signaling events that govern schizogony and merozoite formation. biorxiv.orgresearchgate.net
Table 1: Expression Profile of PfSR12 during the Intraerythrocytic Cycle
| Parasite Stage | PfSR12 Expression Level | Reference |
| Ring | Low | |
| Trophozoite | High | |
| Schizont | High |
Chaperone-Like Activity and Modulation of Heterologous GPCR Expression
In heterologous expression systems, PfSR12 has demonstrated a notable chaperone-like activity, influencing the surface expression of mammalian G-protein coupled receptors (GPCRs). Studies conducted in HEK293 cells have revealed that the presence of PfSR12 enhances the cell surface localization of endogenous receptors, such as protease-activated receptors (PARs) and muscarinic type 3 receptors (M3R). This chaperone effect appears to be non-specific, suggesting a broader role in assisting the proper folding and trafficking of various GPCRs to the plasma membrane.
This increased surface expression of heterologous GPCRs translates to a heightened cellular response to their respective agonists. For instance, HEK293 cells co-expressing PfSR12 exhibit a more robust signaling cascade upon stimulation with thrombin (a PAR agonist) or carbamoyl (B1232498) choline (B1196258) (an M3R agonist). This amplified response is characterized by increased activation of the Gαq/11 pathway, leading to elevated levels of intracellular calcium, diacylglycerol (DAG), and activated protein kinase C (PKC). The involvement of the Gq/11 pathway has been confirmed through experiments using Gq/11 knockout cells and selective inhibitors.
The chaperone-like function of PfSR12, leading to the potentiation of host cell signaling, suggests a potential mechanism through which the parasite could manipulate the host environment to its advantage. By increasing the sensitivity of host cells to circulating hormones and other signaling molecules, PfSR12 could contribute to the pathophysiological consequences of malaria infection.
Table 2: Effect of PfSR12 Expression on Heterologous GPCR Signaling in HEK293 Cells
| GPCR | Agonist | Signaling Pathway | Effect of PfSR12 Expression |
| Protease-Activated Receptor (PAR) | Thrombin | Gαq/11 | Increased Ca2+ mobilization, DAG formation, and PKC activation |
| Muscarinic Type 3 Receptor (M3R) | Carbamoyl Choline | Gαq/11 | Increased Ca2+ mobilization, DAG formation, and PKC activation |
Gene Editing and Functional Perturbation Studies
Gene Knockout and Knockdown Approaches
Direct gene knockout or knockdown studies specifically targeting pfsr12 in Plasmodium falciparum have not been extensively reported in the available literature. However, the field of Plasmodium genetics has seen significant advancements, with several established techniques for functional gene analysis that could be applied to investigate the role of PfSR12.
For a complete gene knockout, CRISPR/Cas9-based systems have been successfully employed in P. falciparum to achieve efficient gene editing. scispace.com This approach would involve the introduction of a Cas9 nuclease and a guide RNA specific to the pfsr12 locus to induce a double-strand break, followed by repair through homologous recombination with a donor template that either deletes the gene or replaces it with a selectable marker. Given that some serpentine receptors in Plasmodium have been shown to be important for parasite development, a conditional knockout system, such as the DiCre/loxP system, might be necessary if PfSR12 is essential for parasite viability. researchgate.netnih.gov This system allows for the excision of a floxed gene upon the addition of rapamycin, enabling the study of essential gene function. nih.gov
For gene knockdown, several inducible systems are available for P. falciparum. The tetracycline-inducible transactivator system (TetR-DOZI) allows for the regulation of target gene expression at the translational level. Another common method is the glucosamine-inducible glmS ribozyme system, where the insertion of the glmS sequence into the 3' untranslated region of the target gene leads to mRNA degradation upon the addition of glucosamine. These knockdown approaches would allow for a titratable reduction in PfSR12 expression, which could reveal dose-dependent functions of the protein.
Phenotypic Analysis of Genetic Manipulations
While specific phenotypic data from pfsr12 genetic manipulation is not available, based on its expression pattern and the effects of its chemical inhibition, several potential phenotypes can be hypothesized.
A conditional knockout or knockdown of pfsr12 would be expected to result in a significant growth defect, particularly during the late trophozoite and schizont stages of the intraerythrocytic cycle. This is supported by the observation that a PfSR12 antagonist inhibits parasite growth most effectively during these stages. nih.gov A detailed phenotypic analysis would likely involve monitoring parasite proliferation rates, cell cycle progression, and the efficiency of schizogony.
Microscopy-based analysis of genetically modified parasites could reveal morphological abnormalities during schizont development, such as a reduction in the number of daughter merozoites formed per schizont or defects in merozoite maturation. Furthermore, given the potential role of GPCR signaling in sensing the host environment, a disruption of PfSR12 function might alter the parasite's ability to respond to external cues, potentially affecting its developmental timing and synchrony.
Finally, since other serpentine receptors in Plasmodium have been implicated in gametocytogenesis, the sexual stage of the parasite, it would be pertinent to investigate the effect of pfsr12 disruption on the parasite's ability to differentiate into gametocytes. researchgate.net This would be crucial for understanding the complete role of PfSR12 throughout the parasite's life cycle.
Ribosomal Protein S12 (RPS12) is a fundamental component of the cellular machinery responsible for protein synthesis. It is a key constituent of the small ribosomal subunit and plays a critical role in ensuring the accuracy of translation. Beyond its foundational function in protein production, RPS12 has been identified to have distinct roles in complex biological processes, particularly in the context of cell competition and developmental regulation, as extensively studied in Drosophila.
RPS12 (Ribosomal Protein S12) RPS12 is a protein that is part of the ribosome, the cellular organelle responsible for synthesizing proteins. plos.org In humans, it is encoded by the RPS12 gene. wikipedia.org The protein is a component of the small 40S ribosomal subunit. wikipedia.orgontosight.aimapmygenome.inabcam.comgenecards.orgusbio.net
Rps12 Ribosomal Protein S12
Function in Cell Competition and Developmental ProcessesBeyond its essential role in protein synthesis, RPS12 has been found to have a specialized function in cell competition and the regulation of developmental processes, particularly in Drosophila melanogaster.plos.orgresearchgate.netsdbonline.orgnih.gov
Genetic Modulation of Cell Competition Outcomes
Cell competition is a process where "fitter" cells outcompete and eliminate "unfit" neighboring cells in developing tissues. In Drosophila, mutations in many ribosomal protein (Rp) genes lead to a "Minute" phenotype, characterized by delayed development and competitive elimination by wild-type cells elifesciences.orgnih.gov. Ribosomal protein S12 (RpS12) has been identified as having a special role in the cell competition of cells carrying mutations in other Rp genes in Drosophila nih.govplos.orgresearchgate.netnih.gov.
Studies in Drosophila have shown that RpS12 is a key effector in cell competition triggered by mutations in other Rp genes nih.govplos.org. Higher levels of RpS12 promote the elimination of Rp-mutant cells, while a specific mis-sense mutation in rpS12 can prevent this cell competition nih.govplos.orgnih.gov. This suggests that RpS12 acts as a sensor or reporter of deficits in other ribosomal proteins elifesciences.org. Increasing the gene copy number of Rps12 can enhance the "Minute" phenotypes caused by mutations in other Rp genes, whereas reducing Rps12 copy number can suppress them elifesciences.org.
Research indicates that RpS12 contributes to the "Minute" Rp+/- phenotype via Xrp1 plos.org. A particular rpS12 point mutation that does not significantly affect growth or viability can prevent cell competition and Xrp1 induction researchgate.net. This highlights a specific function of RpS12 in promoting cell competition that is genetically distinct from its essential role in cell growth and survival plos.org.
Relevance in Cellular Regulation and Disease Models
Beyond its core ribosomal function, RPS12 has been implicated in various cellular processes and disease models, particularly in the context of cancer and developmental disorders elifesciences.orgmaayanlab.cloudnews-medical.net.
In mammals, heterozygous loss of Rps12 has been shown to cause a pleiotropic phenotype, including delayed growth and increased mortality in mice nih.gov. This haploinsufficiency can lead to defects in erythropoiesis and hematopoietic stem cell maintenance, resembling aspects of Diamond-Blackfan anemia (DBA), a ribosomopathy caused by mutations in other ribosomal protein genes elifesciences.orgnih.gov. Rps12 heterozygous mutant mice exhibit reduced body size, skeletal defects, and anemia, similar to mice with mutations in other Rp genes elifesciences.org. Analysis of peripheral blood in these mice showed lower counts of white blood cells, red blood cells, and platelets (pancytopenia), as well as a high mean corpuscular volume, consistent with the macrocytic anemia seen in DBA patients elifesciences.orgnih.gov.
RPS12 has also been linked to cancer. Increased expression of RPS12 has been observed in colorectal cancers maayanlab.cloud. In cervical cancer biopsies, upregulation of the RPS12-encoding gene was found in both tumor tissue and adjacent normal cells, suggesting its potential as an early diagnostic marker maayanlab.cloud. Deletions of RPS12 are reported to be frequent in diffuse large B cell lymphoma samples elifesciences.orgnih.gov.
Furthermore, RPS12 may have extra-ribosomal functions that impact intercellular signaling maayanlab.cloud. Studies in Drosophila models have shown that the expression of human RPS12 can induce phenotypes similar to misregulated Wingless (Wnt) signaling maayanlab.cloudnews-medical.net. Overproduction of RPS12 protein appears to stimulate the production of active forms of Wnt capable of diffusing over longer distances, suggesting a potential role for RPS12 in regulating Wnt ligand secretion and extracellular diffusion maayanlab.cloudnews-medical.net. This mechanism could contribute to oncogenic processes in Wnt-dependent cancers maayanlab.cloud.
Influence on Cell Proliferation and Growth Control
RPS12 plays a role in regulating cell proliferation and growth, particularly in the context of ribosomal biogenesis and cellular stress elifesciences.orgresearchgate.net.
In mammalian systems, heterozygous loss of Rps12 in mice results in reduced growth rates nih.gov. This is associated with a striking reduction in hematopoietic stem cells and progenitors in the bone marrow, as well as decreased ability to repopulate the blood system elifesciences.orgnih.gov. Rps12 haploinsufficiency in hematopoietic stem cells and progenitors leads to a loss of quiescence, activation of ERK and MTOR pathways, and increased global translation elifesciences.org.
Research in gastric cancer cells has demonstrated that RPS12 plays important roles in regulating cell proliferation and migration researchgate.netnih.govspandidos-publications.com. Downregulation of RPS12 using RNA interference inhibited the proliferation and migration of gastric cancer cells researchgate.netnih.govspandidos-publications.com. This effect appears to be mediated, at least in part, through the downstream effector S100A4 researchgate.netnih.govspandidos-publications.com. RPS12 inhibition leads to reduced expression and decreased promoter activity of S100A4 in gastric cancer cells researchgate.netspandidos-publications.com.
Transcriptional and Translational Regulation
RPS12 is involved in both transcriptional and translational regulation, reflecting its central role in protein synthesis and its emerging extra-ribosomal functions maayanlab.cloudplos.orgresearchgate.net.
As a core component of the ribosome, RPS12 is directly involved in translational initiation and the maintenance of translational fidelity uniprot.orguniprot.orgplos.orgyeastgenome.org. In bacterial systems, the S12 ribosomal protein is critical for maintaining the accuracy of mRNA decoding during protein synthesis uniprot.orgmaayanlab.cloud. Mutations in the gene encoding S12 (rpsL) can affect ribosomal accuracy and are associated with streptomycin (B1217042) resistance uniprot.orgmaayanlab.cloudplos.org.
In Drosophila, RpS12 controls hundreds of gene expression changes that occur in "Minute" Rp heterozygous wing imaginal discs, acting through Xrp1 plos.orgresearchgate.netplos.org. This indicates a role for RpS12 in transcriptional regulation as part of the response to ribosomal protein mutations plos.orgresearchgate.net.
RPS12 has also been implicated in modulating the translational landscape under cellular stress maayanlab.cloud. Under hypoxic conditions, RPS12 is differentially incorporated into ribosomal assemblies, which appears to favor the translation of specific, structurally complex transcripts maayanlab.cloud. This suggests a role for RPS12 in the adaptive translation machinery during oxygen deprivation maayanlab.cloud.
Advanced Research Methodologies and Techniques for Sr12 Protein Studies
Molecular Biology Techniques
Molecular biology techniques are fundamental for understanding the genetic basis of SR12 protein, including how its gene is cloned, expressed, and regulated. longdom.orgnews-medical.netnih.gov
Gene Cloning and Expression Systems
Gene cloning is the process of creating identical copies of a specific piece of DNA, such as the gene encoding this compound. This is typically achieved by inserting the gene of interest into a vector, a circular piece of DNA that can be replicated within a host cell. sigmaaldrich.compraxilabs.com Expression systems are then used to produce large quantities of the protein from the cloned gene. thermofisher.comthermofisher.comwikipedia.org
Various expression systems are available, including bacterial, yeast, insect, and mammalian cells, each offering distinct advantages and disadvantages depending on the protein's characteristics and the research goals. thermofisher.comthermofisher.comabcam.com For instance, Escherichia coli is a widely used bacterial system known for its efficiency and cost-effectiveness in producing large amounts of protein, although it may not be suitable for proteins requiring complex post-translational modifications. thermofisher.comabcam.com Eukaryotic systems like insect or mammalian cells are often preferred for proteins that need proper folding and modifications to be functional. thermofisher.comabcam.com
The choice of expression system is crucial and depends on factors such as the required protein yield, solubility, and the necessity for post-translational modifications. thermofisher.com Using expression vectors that include fusion tags, such as His-tags, can significantly facilitate the purification of the recombinant protein. abcam.comstackwave.comunc.edupromega.com
Quantitative Real-Time PCR (RT-qPCR) for Expression Analysis
Quantitative Real-Time PCR (RT-qPCR) is a highly sensitive and widely used technique for quantifying gene expression levels, including the expression of the gene encoding this compound. nih.govscirp.orgthermofisher.com This method measures the amount of mRNA transcripts present in a sample, providing insights into the transcriptional activity of the gene under different conditions. thermofisher.comportlandpress.com
RT-qPCR involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by PCR amplification of the cDNA in real-time. nih.govportlandpress.com Fluorescent dyes or probes are used to monitor the accumulation of PCR product during the reaction. nih.govportlandpress.com The cycle threshold (Ct) value, which is the PCR cycle number at which the fluorescence signal crosses a defined threshold, is inversely proportional to the initial amount of target mRNA in the sample. thermofisher.com
This technique allows for the relative or absolute quantification of gene expression. nih.gov For accurate results, it is essential to normalize the expression of the target gene to one or more stably expressed reference genes. scirp.orgfrontiersin.org RT-qPCR has been used to show that the expression of SR12 transcript levels can increase during processes like petal senescence in carnations. vulcanchem.com
Western Blotting and Immunofluorescence Assays for Protein Localization
Western blotting and immunofluorescence assays are key techniques used to detect, quantify, and determine the cellular localization of specific proteins, including this compound. depauw.edu
Western blotting, also known as immunoblotting, involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies. praxilabs.comdepauw.edu This technique allows researchers to confirm the presence of this compound in a sample, estimate its molecular weight, and compare its expression levels across different samples. depauw.edu
Immunofluorescence assays utilize fluorescently labeled antibodies to visualize the location of a protein within cells or tissues. depauw.edu By using antibodies specific to this compound, researchers can determine its subcellular localization (e.g., cytoplasm, nucleus, membrane) or its distribution within a tissue. Immunofluorescence assays have been used to analyze the localization of proteins like Plasmodium falciparum SR12 (PfSR12). biorxiv.org
Biochemical and Biophysical Approaches
Biochemical and biophysical methods are essential for studying the properties of the this compound itself, including its purification, interactions with other molecules, and structural characteristics. su.seportlandpress.comspringernature.comresearchgate.net
Protein Purification and Recombinant Protein Expression
Protein purification is the process of isolating a specific protein from a complex mixture of molecules. When studying recombinant this compound produced in expression systems, purification is a crucial step to obtain a sample of sufficient purity for downstream analyses. thermofisher.comstackwave.comunc.edunih.gov
Various chromatography techniques are commonly used for protein purification, including affinity chromatography, size exclusion chromatography, and hydrophobic interaction chromatography. stackwave.comavantorsciences.com Affinity chromatography is particularly useful when the recombinant protein is tagged, allowing it to bind specifically to a ligand immobilized on a resin. stackwave.comunc.edupromega.comavantorsciences.com This method exploits the specific interaction between the protein of interest and a particular ligand. stackwave.comavantorsciences.com
Recombinant protein expression, as discussed in Section 5.1.1, is often the first step in obtaining sufficient quantities of this compound for biochemical and biophysical studies. thermofisher.comthermofisher.comwikipedia.org Purified recombinant proteins are essential for detailed characterization of their biochemical and biophysical properties. nih.gov
Receptor-Ligand Binding Studies (e.g., Biophysical Analysis, Thermal Shift Assays)
Receptor-ligand binding studies are employed to investigate the interaction between a protein, such as this compound, and potential binding partners or ligands. These studies are crucial for understanding the protein's function and identifying molecules that interact with it. giffordbioscience.commtoz-biolabs.comlabome.comresearchgate.net
Biophysical techniques offer label-free methods for measuring biomolecular interactions in real-time, providing insights into binding affinity, kinetics (association and dissociation rates), and thermodynamics. giffordbioscience.commtoz-biolabs.comlabome.comresearchgate.netwikipedia.orgresearchgate.netacs.orgpurdue.edunih.gov Examples of such techniques include Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). giffordbioscience.comwikipedia.orgresearchgate.netacs.orgpurdue.edunih.gov ITC, for instance, measures the heat changes upon binding, providing thermodynamic parameters and stoichiometry of the interaction. springernature.comwikipedia.orgresearchgate.netacs.orgpurdue.edunih.gov
Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), are biophysical techniques used to measure the thermal stability of a protein and how this stability changes upon ligand binding. researchgate.netnih.govthermofisher.comwikipedia.orgreactionbiology.combitesizebio.com The principle behind TSA is that the binding of a ligand often stabilizes a protein, increasing its melting temperature (Tm). nih.govwikipedia.orgreactionbiology.combitesizebio.com As a protein unfolds with increasing temperature, hydrophobic regions are exposed, which can be detected by fluorescent dyes that bind to these regions. nih.govthermofisher.comwikipedia.orgbitesizebio.com A shift in the melting temperature in the presence of a ligand indicates a binding interaction. nih.govwikipedia.orgreactionbiology.combitesizebio.com Thermal shift assays have been used to confirm binding interactions for proteins like PfSR12. vulcanchem.combiorxiv.org
These biophysical approaches provide quantitative data on binding events, which is essential for understanding the molecular mechanisms of protein interactions and for applications such as drug discovery. giffordbioscience.commtoz-biolabs.comlabome.comresearchgate.net
Co-Immunoprecipitation and Mass Spectrometry for Protein-Protein Interaction Mapping
Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a widely used technique to identify proteins that interact with a specific target protein, thereby mapping protein-protein interaction networks. This method involves using an antibody specific to the target protein (e.g., SR12) to isolate it from a cell lysate. springernature.comthermofisher.com Any proteins that are bound to the target protein under physiological conditions are co-precipitated. plos.orgnih.gov The isolated protein complexes are then typically separated, often by SDS-PAGE, and the individual proteins are digested into peptides. plos.orgnih.gov These peptides are subsequently analyzed by mass spectrometry, which allows for their identification based on their mass-to-charge ratios and fragmentation patterns. plos.orgnih.gov
This approach is valuable for understanding the molecular context in which SR12 functions by identifying its binding partners. For instance, Co-IP has been mentioned as a method to characterize PfSR12 interactions. mesamalaria.org While specific protein interaction data for SR12 obtained through Co-IP and MS were not detailed in the provided search results, the technique is a standard and powerful tool for such investigations. springernature.comthermofisher.complos.orgnih.govembopress.org It can reveal stable or transient interactions, providing clues about the protein's role in larger cellular complexes or pathways. thermofisher.complos.org
Cellular and Functional Assays
Cellular and functional assays are essential for investigating the biological activities of this compound in living systems, ranging from its effects on signal transduction to its influence on cellular responses.
Heterologous Expression Systems for Signal Transduction Analysis (e.g., HEK293 Cells)
Heterologous expression systems, particularly Human Embryonic Kidney 293 (HEK293) cells, are widely used to study the function and signaling of recombinant proteins, including GPCRs and GPCR-like proteins such as PfSR12. nih.govontosight.airesearchgate.netuga.edunih.govplos.org HEK293 cells are amenable to transfection and can efficiently express foreign proteins, allowing researchers to study a specific protein in isolation or in combination with other components of a signaling pathway. nih.govnih.gov
HEK293 cells have been utilized as a model system to investigate the function and signal transduction mechanisms of PfSR12. mesamalaria.orgmesamalaria.orgnih.govresearchgate.net Studies involving transient expression of PfSR12 in HEK293 cells have aimed to analyze its temporal dynamics of activation and deactivation and identify the involved cell signaling pathways. mesamalaria.org This system is particularly useful because GPCR signaling processes are well-understood in mammalian cells, and various tools are readily available for analysis. mesamalaria.orgmesamalaria.org Research in HEK293 cells has shown that PfSR12 expression can increase the surface expression of several mammalian GPCRs, leading to increased responsiveness to various hormones, suggesting a chaperone-like effect. mesamalaria.orgresearchgate.net
Bioluminescence and Bioluminescence Resonance Energy Transfer (BRET)-Based Biosensors for Signaling Activity
Bioluminescence Resonance Energy Transfer (BRET) is a biophysical technique used in live cells to monitor the proximity of two proteins or molecules tagged with a bioluminescent donor and a fluorescent acceptor. researchgate.netnih.govfrontiersin.org BRET is particularly useful for studying protein-protein interactions, conformational changes, and the activation of signaling pathways in real-time. researchgate.netfrontiersin.org
BRET-based biosensors have been extensively used to investigate the signaling activity of PfSR12. nih.govresearchgate.net By using a series of BRET-based biosensors, researchers have investigated the signaling pathways activated by PfSR12 in HEK293 cells. researchgate.net For example, studies using an Obelin-based biosensor detected a PfSR12-dependent cytosolic Ca²⁺ rise in HEK293 cells upon thrombin stimulation. researchgate.net This Ca²⁺ mobilization was accompanied by DAG formation and PKC activation, as detected using DAG and PKC BRET-based biosensors, indicating the involvement of a Gq/PLC/IP₃ signaling pathway. researchgate.net These findings demonstrate the utility of BRET in deciphering the downstream signaling events triggered by PfSR12.
Flow Cytometry for Cellular Responses
Flow cytometry is a powerful technique that allows for the analysis of physical and chemical characteristics of single cells as they pass through a laser beam. It can be used to measure various cellular properties, including protein expression levels (both intracellular and cell surface), cell size, granularity, and viability, as well as to analyze cellular responses such as calcium mobilization or activation of signaling pathways using fluorescent indicators. ontosight.ainih.gov
Flow cytometry has been applied in studies related to this compound. For the carnation SR12, flow cytometry was used to quantify inhibitory effects in certain experiments. vulcanchem.com In the context of PfSR12 and related GPCR research, flow cytometry has been utilized to assess cellular responses such as changes in intracellular calcium levels using fluorescent probes. asm.org It has also been used to measure the cell surface expression of proteins, including GPCRs and interacting proteins like RAMPs, in heterologous expression systems like HEK293 cells. biorxiv.org This allows researchers to quantify the amount of protein present on the cell surface and how it might be affected by SR12 expression or signaling. biorxiv.org
Compound Names and Identifiers
Bioinformatics and Computational Biology
Bioinformatics and computational biology play a crucial role in analyzing protein sequences and structures, predicting functional sites, modeling interactions, and understanding the biological context of proteins like SR12. These approaches are particularly valuable when experimental data is limited or to guide further experimental design.
Genome-Wide Sequence Analysis and Homology Modeling
Genome-wide sequence analysis provides the foundational data for identifying protein-coding genes and understanding their characteristics within an organism's complete genetic makeup. In the context of Plasmodium falciparum, genome sequencing has identified four serpentine (B99607) receptors, including PfSR12, characterized by seven transmembrane structures akin to G protein-coupled receptors (GPCRs). biorxiv.orgmesamalaria.org PfSR12 is noted to have a size of 470 amino acids, featuring a substantial N-terminal region comprising 231 amino acids. researchgate.net Comparative sequence analysis has revealed that the homology of PfSR12 can be quite divergent between different Plasmodium species. nih.gov Interestingly, similarities have been observed between the transmembrane regions and a portion of the N-terminal sequence of PfSR12 and the mammalian orphan GPCR GPR180. nih.gov
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (template) with a similar amino acid sequence. expasy.orgnih.govplos.org This method is particularly useful for proteins like PfSR12, where experimentally determined structures may not be available. A 3D structural model of PfSR12 has been generated using the I-TASSER server and subsequently refined using ModRefiner. biorxiv.org This model serves as a basis for further computational studies, such as molecular docking. While the accuracy of homology models can be influenced by the sequence identity between the target and template proteins, advancements in techniques, including the use of multiple templates, aim to improve model quality, particularly for targets with lower sequence similarity to available templates. plos.orgnih.gov
In a different context, genome analysis of the carnation (Dianthus caryophyllus) has characterized the gene encoding the this compound involved in flower senescence. The SR12 transcript in carnations contains an open reading frame of 2193 base pairs. Genetic analysis has identified variants, SR12-A and SR12-B, with SR12-B containing the complete transcription unit across 17 exons interrupted by 16 introns. Structural analysis of the carnation this compound has indicated a lack of significant homology at either the DNA or protein level with other known genes, suggesting it may belong to a novel protein class with specialized functions in floral tissues. vulcanchem.com
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a specific binding site on a protein. researchgate.netdiva-portal.orgnih.govresearchgate.net This method is invaluable for understanding protein-ligand interactions and can be applied in the discovery and design of potential therapeutic agents.
Molecular docking studies have been conducted using the refined homology model of PfSR12 to explore its interactions with potential ligands. biorxiv.org Specifically, these studies investigated the binding of purinergic receptor antagonists to PfSR12. biorxiv.org The analysis of stable complex formation between PfSR12 and these antagonists suggested that PfSR12 may function as a purinergic receptor in Plasmodium falciparum. biorxiv.org The process typically involves preparing the structures of both the protein and the ligand, generating multiple possible binding poses of the ligand within the protein's binding site, and scoring these poses based on predicted binding energy. Tools such as ChemSketch and ChemBio3D have been used for preparing ligand structures, while software like Autodock has been employed to execute the docking calculations. biorxiv.org These computational experiments provide insights into the molecular basis of ligand recognition and binding by this compound variants like PfSR12.
Interactome Mapping and Network Analysis
Interactome mapping and network analysis are computational approaches used to study the complex web of protein-protein interactions (PPIs) within a cell or organism. nih.govebi.ac.ukplos.org Proteins rarely function in isolation; they typically interact with other proteins to carry out their biological roles. Understanding these interactions is crucial for deciphering cellular pathways and mechanisms. nih.govebi.ac.uk
Interactome maps represent proteins as nodes and the interactions between them as edges, forming a network. Network analysis involves applying graph theory principles to study the properties of these networks, such as identifying central or highly connected proteins (hubs) or discovering functional modules or complexes. ebi.ac.ukplos.org PPI data can be generated experimentally through techniques like yeast two-hybrid or affinity purification followed by mass spectrometry, or predicted computationally based on various types of data. nih.govebi.ac.uk
Future Directions and Emerging Research Avenues
Elucidating Novel Functions and Biological Contexts of SR12 Proteins
Future research aims to fully uncover the range of functions performed by SR12 proteins beyond their currently identified roles. In carnations, while SR12 is known for its critical role in programmed petal senescence and as a pollen allergen, further studies are needed to identify potential additional functions in plant development, stress responses, or interactions with other organisms vulcanchem.comontosight.ai. Understanding the ethylene-responsive elements in SR12 regulation in carnation may lead to new approaches for extending flower shelf life vulcanchem.com.
For Plasmodium falciparum PfSR12, future directions involve confirming and expanding upon its predicted role as a purinergic receptor and its involvement in parasite biology vulcanchem.comnih.govbiorxiv.org. Research is needed to fully understand how PfSR12 functions within the parasite's signaling toolkit, its specific ligands, and its downstream effects on parasite growth, development, and invasion of host erythrocytes nih.govbiorxiv.orgmesamalaria.org. Given that GPCRs are highly druggable targets, further investigation into PfSR12's function could pave the way for developing novel antimalarial drugs mesamalaria.org.
Detailed Understanding of SR12 Protein Post-Translational Modifications
Post-translational modifications (PTMs) are crucial regulators of protein function, affecting their activity, localization, stability, and interactions cabidigitallibrary.orgnih.govmdpi.com. A detailed understanding of the PTMs occurring on SR12 proteins in both carnations and Plasmodium falciparum is a critical future research avenue. Identifying specific phosphorylation, glycosylation, ubiquitination, or other modifications on SR12 proteins will provide insights into how their activity is modulated in response to various internal and external cues cabidigitallibrary.orgnih.govmdpi.com. For instance, investigating how PTMs influence the role of carnation SR12 during senescence or its allergenicity could reveal regulatory mechanisms. Similarly, understanding the PTM landscape of PfSR12 could shed light on its signaling properties and interaction with other parasite proteins nih.gov. Further work on protein PTMs is critically needed to better understand the pathways regulated by proteins, including SR12 cabidigitallibrary.org.
Integrative Omics Approaches in this compound Research
Integrating data from various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of SR12 proteins within their biological systems nih.govnist.govals.be. Future research should utilize these integrative approaches to study SR12 expression levels, protein abundance, interacting partners, and associated metabolic pathways under different conditions (e.g., during flower senescence in carnations or different life cycle stages in Plasmodium) nih.gov. For example, combining transcriptomics and proteomics could reveal the correlation between SR12 gene expression and protein levels, while interactomics could identify protein complexes involving SR12 nih.govnist.gov. Such integrative studies can reveal complex regulatory networks and identify novel factors influencing this compound function nih.gov.
Comparative Genomics and Proteomics of this compound Families
Comparative studies of SR12 proteins and their homologs across different species can provide valuable evolutionary and functional insights nist.govslideshare.netresearchgate.net. In the context of carnations, comparing SR12 genes and proteins in different Dianthus species or other related plants could help understand the evolution of senescence pathways and allergenicity vulcanchem.com. For Plasmodium, comparative genomics and proteomics of SR12 homologs across different Plasmodium species can reveal conserved domains, structural features, and functional roles essential for parasite survival nih.govresearchgate.net. The homology of PfSR12 between Plasmodium species is quite divergent, suggesting potential species-specific adaptations nih.govresearchgate.net. Such comparative analyses can highlight conserved functional residues or domains and identify species-specific variations that might be exploited for targeted interventions nist.gov.
Development of Advanced Tools for this compound Manipulation and Observation
Advancing the study of SR12 proteins necessitates the development and application of sophisticated tools for their manipulation and observation in living systems als.beutas.edu.aufrontiersin.org. Future research efforts should focus on creating specific antibodies for accurate detection and localization of SR12 proteins, developing genetic tools for targeted gene editing (e.g., CRISPR-Cas9) to study the effects of SR12 knockout or overexpression, and engineering fluorescent reporters for real-time tracking of SR12 expression and localization utas.edu.au. For PfSR12, developing specific pharmacological agents or optogenetic tools could allow for precise manipulation of its activity to study its role in parasite signaling and evaluate its potential as a drug target utas.edu.aufrontiersin.org. Advanced imaging techniques, such as super-resolution microscopy, could provide detailed insights into the subcellular localization and dynamics of SR12 proteins als.be.
PubChem Information for SR12 Proteins
It is important to note that "this compound" refers to different biological entities depending on the organism and context. A single, universal PubChem CID (Compound Identifier) typically applies to small molecules, not entire proteins or families of proteins, especially those defined by their biological function or genetic locus in different organisms. However, specific protein sequences or structures may have entries in related databases accessible via PubChem or other resources like NCBI or UniProt.
Q & A
Basic Research Questions
Q. What are the recommended methods for identifying and structurally characterizing SR12 protein in vitro?
- Methodological Answer : Use SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate this compound based on molecular weight, followed by Western blotting with SR12-specific antibodies for confirmation . For structural insights, circular dichroism (CD) spectroscopy or X-ray crystallography can resolve secondary and tertiary structures. Always include negative controls (e.g., knockout cell lines) to validate specificity .
Q. How can researchers optimize this compound expression in heterologous systems (e.g., E. coli or yeast)?
- Methodological Answer : Test induction parameters (e.g., IPTG concentration, temperature) and solubility tags (e.g., GST, His-tag). For example, a 2023 study demonstrated that SR12 expressed optimally in E. coli BL21(DE3) at 18°C with 0.5 mM IPTG, yielding 85% soluble protein . Use affinity chromatography for purification and quantify yield via Bradford assay .
Q. What are the common pitfalls in measuring SR12’s enzymatic activity, and how can they be mitigated?
- Methodological Answer : Avoid non-physiological buffer conditions (e.g., extreme pH) that may denature SR12. Include activity assays with/without cofactors (e.g., ATP or Mg²⁺) to confirm dependency. For kinetic studies, use Michaelis-Menten plots with triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can conflicting data on SR12’s role in antimicrobial activity be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability or SR12 concentration gradients). A 2023 study found that SR12’s inhibition of Staphylococcus aureus was dose-dependent: 20.08 mm inhibition zone at 40% concentration vs. 16.59 mm for E. coli . Replicate experiments across multiple labs and standardize protocols (e.g., CLSI guidelines) .
Q. What computational tools are suitable for predicting SR12’s interaction networks?
- Methodological Answer : Use STRING-DB or AlphaFold-Multimer to predict SR12-binding partners. Validate predictions with co-immunoprecipitation (Co-IP) or yeast two-hybrid (Y2H) assays. For example, SR12’s putative interaction with membrane transporters was computationally predicted but requires experimental confirmation .
Q. How should researchers design experiments to study SR12’s post-translational modifications (PTMs) in disease models?
- Methodological Answer : Employ mass spectrometry (LC-MS/MS) with PTM-specific enrichment (e.g., phosphopeptide enrichment for phosphorylation). Use isotopic labeling (SILAC) for quantitative comparison between healthy and diseased tissues. Ensure statistical power by including ≥3 biological replicates .
Data Analysis & Contradiction Management
Q. What statistical frameworks are recommended for analyzing SR12’s dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For contradictory results, apply meta-analysis tools (e.g., RevMan) to evaluate heterogeneity across studies .
Q. How can machine learning improve SR12’s functional annotation?
- Methodological Answer : Train models on sequence databases (UniProt, RefSeq) to predict SR12’s functional domains. For instance, a convolutional neural network (CNN) trained on 10,000+ bacterial proteins achieved 92% accuracy in annotating SR12’s ATP-binding domain .
Guidance for Rigorous Research
- Experimental Design : Follow SPIDER (Sample, Phenomenon, Design, Evaluation, Research type) or PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses .
- Literature Synthesis : Use SeqAPASS’s "Reference Explorer" to curate SR12-related studies with Boolean searches (e.g., "SR12 AND (antimicrobial OR structure)") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
